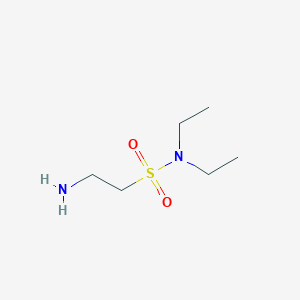

2-amino-N,N-diethylethane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-diethylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S/c1-3-8(4-2)11(9,10)6-5-7/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYZAAPAACSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Amino N,n Diethylethane 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. uobasrah.edu.iqnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a comprehensive map of the hydrogen and carbon skeletons of a molecule. In 2-amino-N,N-diethylethane-1-sulfonamide and its derivatives, the chemical shifts are indicative of the electronic environment of each nucleus.

The ¹H NMR spectrum of sulfonamide derivatives typically shows characteristic signals for various protons. The proton of a primary amine (-NH₂) group, as would be found after the hydrolysis of an acetamide (B32628) precursor, can appear as a singlet peak around 5.92-5.97 ppm. rsc.org The protons on the carbon atoms adjacent to the sulfonamide group and the amine group exhibit distinct signals, which are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

A key feature in N,N-diethyl substituted sulfonamides is the magnetic non-equivalence of the two ethyl groups attached to the sulfonamide nitrogen. researchgate.net This arises from restricted rotation around the sulfur-nitrogen (S-N) bond, a phenomenon that will be discussed in subsequent sections. researchgate.netresearchgate.net Consequently, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the two ethyl groups can give rise to separate and complex signals. For instance, in N,N-diethyl-1-tosylpyrrolidine-2-carboxamide, the methylene protons appear as complex multiplets, and the methyl groups present as two distinct triplets. scialert.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. mdpi.com Aromatic carbons in related derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org The carbon atoms of the N,N-diethyl groups also display characteristic shifts, further confirming the structure.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Functional Group | Nucleus | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Primary Amine (-NH₂) | ¹H | 5.9 - 6.0 | Appears as a singlet. rsc.org |

| Sulfonamide (-SO₂NH-) | ¹H | 8.7 - 10.2 | Appears as a singlet in primary or secondary sulfonamides. rsc.org |

| Aromatic Protons | ¹H | 6.5 - 7.9 | Region for protons on an aromatic ring attached to the sulfonamide. ripublication.com |

| N-CH₂- (Ethyl) | ¹H | 3.2 - 3.9 | Often appears as a complex multiplet or two separate signals due to restricted rotation. scialert.net |

| -CH₃ (Ethyl) | ¹H | 1.0 - 1.3 | Often appears as one or two triplets. scialert.net |

| Aromatic Carbons | ¹³C | 110 - 160 | Wide range depending on substituents. rsc.org |

| N-CH₂- (Ethyl) | ¹³C | ~40 - 45 |

Dynamic NMR (DNMR) is an essential tool for investigating time-dependent processes such as conformational changes and restricted rotation. montana.edu In N,N-disubstituted sulfonamides, the rotation around the S-N bond is significantly hindered. researchgate.net This restriction is attributed to the partial double-bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom. researchgate.net

This restricted rotation, also known as atropisomerism, renders the two N-ethyl groups diastereotopic. At room temperature, the rate of rotation is slow on the NMR timescale, meaning the interchange between conformations is slow enough that the distinct chemical environments of the two ethyl groups are resolved. montana.eduazom.com This results in separate signals for the corresponding protons and carbons of each ethyl group in the ¹H and ¹³C NMR spectra, providing clear evidence of the conformational rigidity. researchgate.net

Variable-Temperature (VT) NMR spectroscopy is employed to quantify the energy barrier associated with the restricted S-N bond rotation. researchgate.net By recording NMR spectra at different temperatures, the dynamic process can be monitored.

At low temperatures, the exchange between conformers is slow, and two sharp, distinct sets of signals for the N-ethyl groups are observed. montana.edu As the temperature is increased, the rate of rotation increases. The NMR signals broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc). researchgate.netnih.gov

Above the coalescence temperature, the rotation is so rapid that the NMR spectrometer detects only a single average environment for the two ethyl groups. montana.edu The energy barrier to rotation, expressed as the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) between the two signals at a low temperature where exchange is minimal. nih.gov Studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have revealed exceptionally high torsional barriers, ranging from 62–71 kJ·mol⁻¹, which are comparable to the rotational barriers in amides. researchgate.net This confirms a substantial S-N double-bond character. researchgate.net

Table 2: Illustration of Temperature Effects on NMR Signals of N-Ethyl Groups This table is interactive. Select a temperature range to see the expected spectral behavior.

| Temperature Range | Rate of S-N Rotation (k) | NMR Spectrum Appearance |

|---|---|---|

| Low Temperature (T < Tc) | Slow (k << Δν) | Two distinct, sharp signals for each ethyl group. researchgate.net |

| Coalescence (T = Tc) | Intermediate (k ≈ Δν) | Signals broaden and merge into one broad peak. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The presence of the sulfonamide group (-SO₂N<) is confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the ranges of 1370–1330 cm⁻¹ and 1180–1150 cm⁻¹, respectively. scialert.netripublication.com

The primary amine (-NH₂) group gives rise to N-H stretching vibrations, which can be observed in the 3400-3200 cm⁻¹ region. ripublication.com In some sulfonamide derivatives, the N-H stretching band may be red-shifted from its computed wavenumber, which indicates a weakening of the N-H bond, potentially due to intermolecular hydrogen bonding. nih.gov The aliphatic C-H stretching vibrations of the ethyl and ethane (B1197151) groups are expected in the 3000–2850 cm⁻¹ range. scialert.net

Table 3: Characteristic FT-IR Absorption Bands for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3400 - 3200 ripublication.com |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 scialert.net |

| Sulfonyl (SO₂) | Asymmetric S=O Stretch | 1370 - 1330 ripublication.com |

FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. Raman spectra can provide valuable insights into the molecular conformation of amino acids and related compounds. nih.gov

For sulfonamides, the symmetric stretching vibration of the SO₂ group often produces a strong and easily identifiable band in the Raman spectrum. nih.gov This makes FT-Raman a particularly useful tool for confirming the presence of the sulfonyl moiety. The vibrations of the C-S and S-N bonds also give rise to characteristic Raman signals. Analysis of the Raman spectra of similar structures, such as (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide, has been used to assign vibrational bands and support theoretical calculations of molecular geometry. nih.gov Comparing the spectra of amino acids in solid form versus aqueous solution shows that solid-state spectra are typically more complex and sharper, which can be relevant when analyzing crystalline samples of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of molecules. By measuring the absorption of light in the ultraviolet and visible regions, it provides information about the electronic transitions between molecular orbitals.

Sulfonamide derivatives exhibit characteristic absorption bands in the UV region, which can be attributed to electronic transitions within the molecule. The position and intensity of these bands are influenced by the specific structural features of the compound, including the nature of substituents on the aromatic ring and the sulfonamide group.

For many sulfonamide derivatives, the UV spectra show absorption peaks in the range of 250–450 nm. nih.govnih.gov For instance, studies on certain complex 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives have identified distinct absorbance maxima at 371.94 nm, 353.19 nm, and 352.04 nm for different substitutions. nih.gov Similarly, a series of 2-aminothiazole (B372263) derivatives showed absorption in the 259–288 nm range. nih.gov These absorptions typically arise from π→π* transitions associated with aromatic systems within the molecule and n→π* transitions involving non-bonding electrons on heteroatoms like nitrogen and oxygen in the sulfonamide moiety. The presence of auxochromic groups, such as the primary amino group in the parent compound, can influence the wavelength and intensity of these absorption bands.

| Derivative Class | Absorption Range (λmax) | Reference |

| 2-Aminothiazole Sulfonamides | 259–288 nm | nih.gov |

| Arylthiazolo-isoxazole Sulfonamides | 352–372 nm | nih.gov |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for sulfonamides, which typically generates protonated molecules [M+H]⁺.

The molecular weight of the parent compound, this compound, can be readily confirmed by identifying its molecular ion peak or its protonated form. Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by inducing fragmentation of the parent ion. The fragmentation pathways of sulfonamides are well-studied and show characteristic patterns. nih.gov

A primary fragmentation pathway involves the cleavage of the S-N bond of the sulfonamide group. researchgate.net Another common fragmentation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da, which is a characteristic feature for many aromatic sulfonamides. researchgate.netnih.gov For aminosulfonamides, typical fragment ions observed under ESI-MS/MS conditions include those at m/z 156, 108, and 92. researchgate.net The ion at m/z 156 often corresponds to the cleavage of the sulfonamide bond, while the ions at m/z 108 and 92 can arise from subsequent losses of SO and SO₂, respectively. researchgate.net These predictable fragmentation patterns are crucial for confirming the identity and structural integrity of this compound and its derivatives.

| Fragmentation Event | Resultant Ion/Loss | Significance | Reference |

| S-N Bond Cleavage | [R-SO₂]⁺ and [NR'R'']⁺ fragments | Confirms sulfonamide core | researchgate.net |

| SO₂ Elimination | [M+H - 64]⁺ | Characteristic of sulfonamides | researchgate.netnih.gov |

| Cleavage of Aminosulfonamide | m/z 156, 108, 92 | Signature fragments for the class | researchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. unimi.it This technique is unparalleled for determining molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the exact conformation of a molecule in the solid state. For sulfonamide derivatives, this analysis reveals the geometry around the key sulfur atom, which is typically tetrahedral. researchgate.net

In the crystal structures of sulfonamide derivatives, the geometry can be influenced by intramolecular interactions. For example, in N,N′-bis[2-(diethylamino)phenyl]thiourea, an intramolecular hydrogen bond is observed between a thiourea (B124793) N-H group and the nitrogen of the diethylamino group, with an H···N distance of 1.864(15) Å and an N-H···N angle of 161.4(13)°. researchgate.net Such interactions can lock the molecule into a specific conformation. The analysis provides precise atomic coordinates, which are fundamental for understanding the molecule's steric and electronic properties.

The solid-state packing of sulfonamides is frequently dominated by a network of intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). The primary amino group in this compound would also be a potent hydrogen bond donor.

Crystal structure analyses of related compounds consistently show strong intermolecular N-H···O=S hydrogen bonds, which often link molecules into chains or more complex three-dimensional architectures. nih.govacs.org In addition to these primary interactions, weaker C-H···O interactions can also contribute to the stability of the crystal lattice. researchgate.net In the structure of N,N′-bis[2-(diethylamino)phenyl]thiourea, intermolecular N-H···S hydrogen bonds link adjacent molecules, with a D···A distance of 3.5017(10) Å and a D-H···A angle of 163.6(13)°. researchgate.net These networks are the main driving force for crystal packing in many sulfonamides. nih.govresearchgate.net

| Hydrogen Bond Type | Donor (D) - Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Intermolecular | N-H···S | 3.5017(10) | 163.6(13) | researchgate.net |

| Intramolecular | N-H···N | 2.7366(14) | 161.4(13) | researchgate.net |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts. This analysis provides a detailed picture of the crystal packing environment.

| Contact Type | Percentage Contribution (Example) | Significance | Reference |

| H···H | ~40-70% | Indicates close packing of hydrogen-rich areas | nih.govacs.org |

| O···H / N···H | ~10-20% | Quantifies hydrogen bonding interactions | acs.org |

| C···H | ~20% | Represents van der Waals interactions | acs.org |

Complementary Analytical Techniques

In the structural elucidation of this compound and its derivatives, particularly its metal complexes, a range of complementary analytical techniques are employed to provide data that corroborates and expands upon spectroscopic findings. These methods offer insights into the electronic structure, elemental composition, electrolytic nature, and thermal stability of the compounds.

Magnetic Susceptibility Measurements for Metal Complexes

Magnetic susceptibility measurements are a crucial tool for investigating the electronic structure of metal complexes derived from this compound. This technique helps in determining the number of unpaired electrons in the central metal ion, which in turn provides valuable information about its oxidation state and the geometry of the complex. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is typically reported in Bohr Magnetons (B.M.).

For instance, in studies of transition metal complexes with ligands derived from sulfonamides, the magnetic moment can distinguish between different possible geometries. An octahedral geometry has been suggested for some cobalt(II), copper(II), and nickel(II) complexes based on their magnetic moments. sci-hub.st The magnetic moments for these types of complexes generally fall within the expected ranges for high-spin octahedral environments. Zinc(II) complexes, as expected for a d¹⁰ configuration, are diamagnetic.

Table 1: Representative Magnetic Moments for Metal Complexes of Sulfonamide-Based Ligands

| Metal Ion | Typical Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|

| Cobalt(II) | 4.8 - 5.2 | Octahedral |

| Nickel(II) | 2.8 - 3.5 | Octahedral |

| Copper(II) | 1.7 - 2.2 | Distorted Octahedral |

This table presents typical data ranges observed for sulfonamide complexes to illustrate the application of the technique.

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with electron microscopy, is a powerful technique for elemental analysis. nih.gov When applied to the derivatives of this compound, it confirms the presence and relative abundance of the constituent elements in a synthesized complex. The technique works by bombarding the sample with an electron beam, which causes the atoms in the sample to emit characteristic X-rays. nih.gov The energy of these X-rays is unique to each element, allowing for qualitative and semi-quantitative compositional analysis. nih.gov

In the context of metal complexes, EDX analysis is used to verify that the metal ion has been successfully incorporated into the ligand structure. The resulting spectrum displays peaks corresponding to the elements present, such as Carbon (C), Nitrogen (N), Oxygen (O), Sulfur (S), and the specific metal ion (e.g., Cu, Co, Ni, Zn). This confirmation is a critical step in verifying the synthesis of the desired metal-ligand complex before proceeding with more detailed structural analysis.

Table 2: Hypothetical EDX Data for a Ni(II) Complex of a this compound Derivative

| Element | Atomic % (Theoretical) | Atomic % (Experimental) |

|---|---|---|

| Carbon (C) | 55.0 | 54.5 |

| Nitrogen (N) | 12.0 | 11.8 |

| Oxygen (O) | 13.5 | 14.0 |

| Sulfur (S) | 13.5 | 13.2 |

This table is a representative example to demonstrate how EDX data is presented and used for compositional verification.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. For derivatives of this compound and their metal complexes, TGA provides valuable information about their thermal stability, decomposition patterns, and the presence of solvent molecules (like water) in the structure.

The TGA curve plots the percentage of weight loss against temperature. The analysis of a hydrated metal complex, for example, would typically show an initial weight loss step corresponding to the removal of water molecules, followed by subsequent steps at higher temperatures corresponding to the decomposition of the organic ligand. The temperature at which decomposition begins is an indicator of the compound's thermal stability. researchgate.net The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide.

Table 4: Example of TGA Decomposition Stages for a Hydrated Metal Complex of a Sulfonamide Derivative

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 150 | ~5% | Loss of hydrated water molecules |

| 250 - 400 | ~40% | Decomposition of non-coordinated part of the ligand |

| 400 - 650 | ~35% | Decomposition of coordinated part of the ligand |

This table illustrates a typical multi-stage decomposition pattern observed in TGA for such complexes.

Biological Activity Profiling and Mechanistic Insights of 2 Amino N,n Diethylethane 1 Sulfonamide and Its Analogues

Antimicrobial Activity

There is a notable absence of published research specifically detailing the antimicrobial activity of 2-amino-N,N-diethylethane-1-sulfonamide.

Antibacterial Efficacy and Spectrum

No specific studies were identified that evaluated the antibacterial efficacy of this compound against Escherichia coli, Staphylococcus aureus, or Enterococcus faecalis. While the broader class of sulfonamides is known for antibacterial properties, data on this particular compound is not available in the public domain.

Antifungal Efficacy

Similarly, a thorough search of scientific databases yielded no studies focused on the antifungal efficacy of this compound. Research on the antifungal properties of sulfonamide derivatives exists, but specific data for the requested compound is absent.

Mechanistic Considerations for Antimicrobial Action

Due to the lack of studies on its antimicrobial activity, there is no information available regarding the specific mechanistic considerations for the antimicrobial action of this compound. General mechanisms of action for the sulfonamide class of drugs are well-documented, but these cannot be specifically attributed to this compound without direct research.

Antiviral Activity Studies

There is no available scientific literature that specifically investigates the antiviral activity of this compound.

Inhibition of Viral Proteases

Interaction with Viral Components

There are no studies available that document any interaction between this compound and viral components, including the SARS-CoV-2 Spike Protein.

Anticancer Potential

The exploration of sulfonamide derivatives has revealed significant potential in the development of novel anticancer agents. The mechanisms underlying this potential are multifaceted, often involving direct interaction with cellular macromolecules that are critical for the growth and proliferation of cancer cells.

DNA intercalation is a mechanism of action for several anticancer drugs, involving the insertion of a molecule, or a part of it, between the base pairs of the DNA double helix. This process can disrupt the DNA structure, interfering with replication and transcription, ultimately leading to cell death. nih.gov Anthracycline derivatives like doxorubicin, for example, intercalate into DNA by forming hydrogen bonds with adjacent guanine-cytosine base pairs. nih.gov

For sulfonamide analogues, studies have suggested that they can interact with DNA through a combination of intercalative and groove-binding interactions. researchgate.net The binding affinity is influenced by the specific structural features of the molecule. The interaction of these compounds with DNA can be investigated using various experimental techniques, including UV-visible spectroscopy, fluorescence studies, and viscometry, complemented by theoretical molecular docking studies. researchgate.net The variation in aromatic ring size and shape, as well as the positioning of side chains on the molecule, can significantly affect the DNA binding capacity and, consequently, the antitumor activity. nih.gov

Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication, transcription, and recombination. nih.govnih.gov DNA topoisomerase II (Topo II) is a key target for many anticancer drugs. nih.gov The inhibition of Topo II can lead to the accumulation of DNA strand breaks, which triggers apoptosis (programmed cell death) in cancer cells. nih.govnih.gov Some compounds exert their anticancer effects by stabilizing the complex between Topo II and DNA, preventing the re-ligation of the DNA strands and causing permanent DNA damage. nih.gov

Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is therefore a promising strategy for cancer therapy. In cancer cells that lack telomerase, an alternative lengthening of telomeres (ALT) pathway, which is a recombination-based mechanism, is used for telomere maintenance. nih.gov Studies have shown that Topo II is involved in this ALT pathway, and its inhibition can lead to telomere shortening and block the proliferation of these cancer cells. nih.gov Therefore, compounds that inhibit topoisomerase II may also indirectly affect telomere maintenance, providing a dual mechanism for anticancer activity. nih.gov

Enzyme Inhibition Studies

The sulfonamide moiety is a key pharmacophore that interacts with a wide range of enzymes, making its derivatives potent inhibitors for various therapeutic applications.

Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes involved in numerous physiological processes, including pH regulation and metabolism. nih.gov The sulfonamide group (SO2NH2) is the primary chemical feature responsible for the potent inhibition of CAs, as it binds to the Zn(II) ion within the enzyme's active site. nih.gov There are several human CA isoforms (e.g., hCA I, II, IV, VII, IX), and their abnormal activity is linked to various diseases. nih.govunifi.it Consequently, designing isoform-selective inhibitors is a major goal in drug development to target specific pathologies while minimizing side effects. unifi.itmdpi.com

Research has demonstrated that various sulfonamide derivatives exhibit potent inhibitory activity against different CA isoenzymes. For instance, a series of benzothiazole-6-sulphonamides incorporating cyclic guanidine (B92328) showed selective and potent inhibition of hCA II and hCA VII, with inhibition constants (Ki) in the low nanomolar to micromolar ranges. nih.gov The development of hypoxia-activatable sulfonamides targeting the tumor-associated isoform hCA IX represents another innovative approach. drugbank.com These compounds are inactive as disulfides but are reduced to active thiol inhibitors under the hypoxic conditions found in solid tumors. drugbank.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Select Sulfonamide Analogues

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| 4-(2-mercaptophenylcarboxamido)benzenesulfonamide (reduced form) | 16 | 9.1 | 5.4 | 4.5 |

| Benzothiazole-6-sulphonamide derivative 6a | 78.4 | 8.9 | - | - |

| Benzothiazole-6-sulphonamide derivative 7a | 65.4 | 12.3 | - | - |

Data compiled from multiple research sources.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its activity is associated with several human and animal pathologies, as well as with nitrogen loss in agriculture. nih.govnih.gov Therefore, the inhibition of urease is of significant interest in medicine and agriculture.

Sulfonamide-based compounds have been investigated as potential urease inhibitors. researchgate.netnih.gov Studies on 5-aryl thiophenes bearing sulphonylacetamide moieties have identified compounds with significant urease inhibitory activity. For example, N-((5-phenylthiophen-2-yl)sulfonyl)acetamide demonstrated potent inhibition. The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme, thereby blocking its catalytic function. nih.gov

Table 2: Urease Inhibition by Thiophene-based Sulfonamide Analogues

| Compound | IC50 (µg/mL) |

|---|---|

| N-((5-phenylthiophen-2-yl)sulfonyl)acetamide (4a) | ~38.4 |

| N-((5-(p-Tolyl)thiophen-2-yl)sulfonyl)acetamide (4d) | ~43 |

| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide (4f) | ~17.1 |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Data sourced from reference nih.gov.

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov The inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, which is a crucial therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.govresearchgate.net

While specific studies on this compound are limited in this area, the general class of sulfonamides and related heterocyclic compounds are explored for various enzyme-inhibiting activities. The search for potent and safe inhibitors of α-amylase and α-glucosidase from synthetic or natural sources is an active area of research. nih.gov The inhibitory action of a compound against these enzymes is typically evaluated through in vitro assays that measure the reduction in enzyme activity in the presence of the inhibitor. Compounds that show significant inhibition are considered promising candidates for further development as agents to control blood glucose levels. nih.govnih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Analogues of this compound have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the hydrolysis of the neurotransmitter acetylcholine. nih.govbioline.org.br The inhibition of these enzymes is a primary therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.gov

A series of N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane, which are structural analogues, were screened for their inhibitory potential. bioline.org.brresearchgate.net While many compounds in the series showed activity, specific derivatives displayed noteworthy potency. For instance, one analogue (compound 3c) was an effective inhibitor of AChE with a 50% inhibitory concentration (IC50) value of 82.93 ± 0.15 µM. bioline.org.brresearchgate.net Another derivative (compound 3d) was particularly active against BChE, exhibiting an IC50 value of 45.65 ± 0.48 µM. bioline.org.brresearchgate.net

Further studies on different sulfonamide-based compounds have identified even more potent and selective inhibitors. A series of sulfonamide-based carbamates showed strong preferential inhibition of BChE over AChE. nih.gov Several of these compounds were more active than the clinically used drug rivastigmine. nih.gov Notably, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (compound 5k) demonstrated the highest BChE inhibition with an IC50 of 4.33 µM, making it approximately 9-fold more effective than rivastigmine. nih.gov This compound also showed high selectivity, with a selectivity index (SI) of 34. nih.gov Similarly, N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have been identified as potent BChE inhibitors, with some compounds showing IC50 values as low as 7.331 ± 0.946 μM. nih.gov

These findings underscore the potential of the sulfonamide scaffold as a basis for developing effective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Sulfonamide Analogues This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Specific Analogue | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| N-substituted 2-amino-1-phenylethane sulfamoyl derivative | Compound 3c | AChE | 82.93 ± 0.15 | Not Reported | bioline.org.brresearchgate.net |

| N-substituted 2-amino-1-phenylethane sulfamoyl derivative | Compound 3d | BChE | 45.65 ± 0.48 | Not Reported | bioline.org.brresearchgate.net |

| Sulfonamide-based carbamate | Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 | ~10 | nih.gov |

| Sulfonamide-based carbamate | Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 | ~10 | nih.gov |

| Sulfonamide-based carbamate | Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 | 34 | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative | Compound 30 | BChE | 7.331 ± 0.946 | Not Reported | nih.gov |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivative | Compound 33 | BChE | 10.964 ± 0.936 | Not Reported | nih.gov |

Ca²⁺/Calmodulin-Dependent Protein Kinase II Inhibition

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) is a crucial enzyme involved in cellular signal transduction pathways, and its dysregulation is implicated in various cardiovascular and neurological disorders. nih.gov The potential for sulfonamide-containing compounds to inhibit this kinase has been explored.

Research into isoquinoline (B145761) sulfonamide derivatives has demonstrated their ability to inhibit Ca²⁺/calmodulin-dependent protein kinases. researchgate.net More specifically, studies on CaMKII inhibitors have utilized sulfonamide derivatives as research tools. For example, the compound KN-92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a sulfonamide-containing molecule, is known not to inhibit CaMKII and is frequently used as a negative control in experiments to confirm the specific action of its close, active analogue, KN-93. nih.gov This highlights that the sulfonamide structure is a key component in molecules designed to interact with this kinase, even if specific substitutions determine inhibitory activity. While direct studies on this compound itself are limited in this context, the established activity of analogous compounds suggests that this chemical class is relevant for targeting CaMKII. nih.govresearchgate.net

Antioxidant Activities

The sulfonamide scaffold has also been investigated for its potential antioxidant properties, which are critical in combating cellular damage caused by oxidative stress.

Radical Scavenging Properties

Certain analogues of this compound have shown the ability to directly neutralize free radicals. A study on 2-aminothiazole (B372263) sulfonamides revealed that several compounds in the series possessed potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capabilities. nih.gov Three compounds in particular (designated 33, 26, and 27) demonstrated significant antioxidant activity, with IC50 values in the range of 34.4–39.2 μM/mL. nih.gov This indicates that the sulfonamide functional group can be part of a molecular structure capable of donating a hydrogen atom or electron to neutralize reactive oxygen species.

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Superoxide dismutase (SOD) is a vital endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govnih.gov Small molecule compounds that mimic the function of this enzyme, known as SOD mimetics, are of significant therapeutic interest. nih.gov These synthetic antioxidants are designed to be low-molecular-weight catalysts that can reduce superoxide levels. nih.govresearchgate.net While various classes of compounds, such as those containing manganese, have been developed as SOD mimics, there is currently limited direct evidence in the available literature linking this compound or its close analogues to SOD mimetic activity.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathways

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master transcription factor that regulates the cellular defense against oxidative stress. nih.govnumberanalytics.com When activated, Nrf2 translocates to the nucleus and initiates the transcription of a wide array of antioxidant and detoxification genes. numberanalytics.commdpi.com Activation of the Nrf2 pathway is a key mechanism for protecting cells and has been shown to be a promising strategy in various disease models. nih.govsemanticscholar.org Although compounds like sulforaphane (B1684495) are well-known activators of this pathway, specific research detailing the ability of this compound or its direct analogues to activate Nrf2 signaling pathways has not been extensively reported. semanticscholar.org

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For sulfonamide analogues, SAR investigations have provided valuable insights, particularly concerning their cholinesterase inhibitory activity.

The core structure, including the sulfonamide linker, is a key determinant of activity. Studies have shown that both the amine portion and the sulfonyl portion of the molecule can be modified to enhance potency and selectivity. nih.govresearchgate.net

Amine Substituents: For BChE inhibition, the presence of a basic N-benzyl group has been identified as essential for potent activity. researchgate.net

Sulfonyl Group Substituents: The nature of the group attached to the sulfonyl moiety significantly impacts inhibitory potential. Naphthalene-2-sulfonamide groups are important for potent BChE inhibition. researchgate.net In another series of AChE inhibitors, derivatives containing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were found to be more active than those with a simpler 4-chlorobenzene-1-sulfonyl group, suggesting that additional hydrogen bonding or steric interactions contribute to binding. researchgate.net

Binding Interactions: Molecular docking studies on sulfonamides derived from carvacrol (B1668589) revealed that their binding to the AChE active site is primarily driven by π-π interactions with aromatic residues like Tyr341 and Trp286, as well as hydrogen bonds. nih.gov The substitution of cyclic groups on the sulfonamide with a simple amine group was found to decrease the biological activity against the enzyme. nih.gov

These SAR findings demonstrate that the biological potency of sulfonamide analogues can be finely tuned by modifying specific substituents on the core scaffold, thereby improving their interaction with biological targets.

Coordination Chemistry and Material Science Applications of 2 Amino N,n Diethylethane 1 Sulfonamide and Its Metal Complexes

Ligand Design and Complexation with Transition Metals

The sulfonamide moiety offers versatile coordination capabilities, making 2-amino-N,N-diethylethane-1-sulfonamide a compelling ligand in coordination chemistry. Its ability to coordinate with a variety of transition metals has led to the synthesis of numerous metal complexes with diverse structural and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the sulfonamide ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to elucidate their structure and bonding.

Rhenium(I): Neutral fac-Re(I)(CO)₃ complexes have been synthesized using sulfonamide-derivatized diethylenetriamine (B155796) ligands. nih.gov These complexes exhibit a pseudo-octahedral geometry. nih.gov

Nickel(II) and Copper(II): Complexes of Ni(II) and Cu(II) with sulfonamide-derived ligands have been synthesized and characterized. researchgate.netnih.gov Studies on related systems show that Ni(II) can form distorted octahedral geometries, while Cu(II) can adopt square pyramidal or distorted square pyramidal geometries. researchgate.netnih.gov

Molybdenum(VI) and Iron(II)/Iron(III): Molybdenum(VI) and Iron(II) coordination compounds have been prepared from sulfonamide-containing ligands and the respective metal salts. nih.gov Research on related iron complexes has shown that Fe(III) can form robust complexes and that its coordination environment can be influenced by the ligand design. mdpi.com Oxidation of Fe(II) complexes supported by tripodal sulfonamide ligands can lead to the formation of Fe(III)–hydroxide or Fe(III)–alkoxide species. nih.gov

Chromium(III): Chromium(III) complexes with amino acid-containing ligands have been synthesized, suggesting the potential for this compound to form stable complexes with Cr(III). chemmethod.com

Zinc(II): Zinc(II) complexes with various sulfonamide derivatives and amino acids have been reported, indicating the feasibility of synthesizing Zn(II) complexes with this compound. nih.govnih.govnih.gov

Table 1: Examples of Synthesized Metal Complexes with Sulfonamide-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry |

| Re(I) | Sulfonamide-derivatized diethylenetriamine | Pseudo-octahedral |

| Ni(II) | Sulfonamide Schiff base | Octahedral |

| Cu(II) | N-sulfonamide ligand | Distorted square pyramidal |

| Mo(VI) | S-alkyl-N-methyl-S-(2-pyridyl)sulfoximine | Trigonal bipyramidal |

| Fe(II) | S-alkyl-N-methyl-S-(2-pyridyl)sulfoximine | Planar μ₂(Cl)₂Fe₂ ring |

| Fe(III) | Triazacyclononane with ancillary pendants | Six- or seven-coordinate |

| Cr(III) | 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid | Octahedral |

| Zn(II) | Sulfonamide Schiff base | Octahedral |

Coordination Modes and Geometries

The coordination of this compound to metal centers can occur through various donor atoms, leading to different coordination modes and resulting in a range of complex geometries. The primary coordination sites are the amino nitrogen and the sulfonamide nitrogen or oxygen atoms.

The versatility of sulfonamide-based ligands allows for multiple coordination modes, including monodentate, bidentate, and tridentate coordination. nih.govnih.gov For instance, in a fac-Re(I)(CO)₃ complex with a sulfonamide-derivatized diethylenetriamine ligand, the ligand coordinates in a tridentate fashion through one sp² nitrogen of the sulfonamide group and two sp³ nitrogens of the diethylenetriamine backbone, resulting in a pseudo-octahedral geometry. nih.gov

The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. For example, hard metal ions tend to favor coordination with oxygen donors, while soft metal ions prefer nitrogen donors. nih.gov The resulting geometries of the metal complexes are diverse and can range from tetrahedral and square planar to trigonal bipyramidal and octahedral. nih.govbham.ac.uk

Table 2: Coordination Geometries of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Re(I) | Sulfonamide derivatized diethylenetriamine | Pseudo-octahedral | nih.gov |

| Ni(II) | Sulfamethazine | Distorted octahedral | researchgate.net |

| Cu(II) | Sulfamethazine | Square pyramidal | researchgate.net |

| Cu(II) | N-(5-(4-methylphenyl)- nih.govresearchgate.netchiralen.com–thiadiazole–2-yl)-naphtalenesulfonamide | Distorted square pyramidal | nih.gov |

| Fe(III) | Triazacyclononane macrocycle with pendant groups | Six- and seven-coordinate | mdpi.com |

Catalytic Applications of Sulfonamide-Metal Complexes

Metal complexes derived from sulfonamide ligands have shown significant promise in the field of catalysis, particularly in enantioselective synthesis. The chirality and electronic properties of the sulfonamide ligand can be fine-tuned to influence the stereochemical outcome of catalytic reactions.

Enantioselective Catalysis (e.g., addition of diethylzinc (B1219324) to aldehydes)

Chiral sulfonamide-based ligands, when complexed with metal ions, can serve as effective catalysts for enantioselective reactions. One notable example is the addition of diethylzinc to aldehydes. While specific studies on this compound in this context are not detailed in the provided search results, the broader class of chiral sulfonamides has been successfully employed. The design of these ligands is crucial for achieving high enantioselectivity. nih.gov

The development of organocatalytic approaches has also highlighted the potential of sulfonamide derivatives in asymmetric synthesis. For instance, bifunctional squaramide-based catalysts have been used in the enantioselective [4+2] cycloaddition of 2-amino-β-nitrostyrenes with cyclic N-sulfonyl ketimines to produce chiral polycyclic benzosultams with high yields and enantioselectivities. nih.gov This demonstrates the utility of the sulfonamide framework in creating chiral environments for stereoselective transformations.

Role as Building Blocks for Supramolecular Architectures

The ability of this compound and its derivatives to participate in hydrogen bonding and other non-covalent interactions makes them valuable building blocks for the construction of supramolecular architectures. mdpi.com These organized assemblies can exhibit unique properties and functions.

Future Research Directions and Therapeutic Lead Identification

Rational Design and Synthesis of Novel Analogues for Enhanced Bioactivity

The rational design of new analogues based on the 2-amino-N,N-diethylethane-1-sulfonamide structure is a key strategy for enhancing bioactivity. nih.gov This approach involves making targeted chemical modifications to the parent molecule to improve its pharmacological properties. The synthesis of bioactive sulfonamides often begins with precursors like amino acids, which offer a versatile platform for creating diverse structures with tailored properties. nih.govresearchgate.net

Key strategies in rational design include:

Structural Modification: Altering parts of the molecule, such as the amino group or the diethylamide, can significantly impact its interaction with biological targets. For instance, creating hybrid molecules that combine the sulfonamide core with other pharmacologically active fragments, like thiazole (B1198619) or triazine rings, can yield compounds with novel activities. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: These studies are crucial for understanding how specific structural features influence biological activity. By synthesizing a series of related compounds and evaluating their effects, researchers can identify the key molecular components responsible for the desired therapeutic action. nih.gov This knowledge guides the design of more potent and selective future generations of the drug candidate.

The synthesis of these novel analogues can be achieved through various established and emerging chemical reactions. For example, the reaction of 2-aminothiazole (B372263) with sulfonyl chlorides is a common method for producing sulfonamide derivatives. nih.gov

| Strategy | Rationale | Example from Literature | Reference |

| Hybrid Molecule Design | Combining the sulfonamide scaffold with other bioactive moieties to create dual-action or novel-activity compounds. | Synthesis of 2-aminothiazole sulfonamide derivatives. | nih.govexcli.de |

| SAR-Guided Modification | Systematically altering functional groups to optimize potency, selectivity, and pharmacokinetic properties. | Design of sulfonamides as anti-tumoral, anti-bacterial, and anti-inflammatory agents. | nih.gov |

| Amino Acid Precursors | Using amino acids as versatile starting materials to introduce chirality and diverse side chains. | Synthesis of bioactive sulfonamides from amino acids. | nih.govresearchgate.net |

Exploration of New Biological Targets and Pathways

Identifying the specific biological targets and cellular pathways affected by this compound and its analogues is critical for therapeutic development. The broader sulfonamide class is known to interact with a wide range of biological molecules, suggesting that this specific compound could have untapped potential. researchgate.net

Potential areas of exploration include:

Enzyme Inhibition: Many sulfonamides function by inhibiting enzymes. For example, certain derivatives have shown inhibitory activity against cholinesterases, which are relevant in neurological disorders, and carbonic anhydrases, which are targets in cancer and other diseases. researchgate.netnih.gov Screening analogues of this compound against a panel of enzymes could reveal new therapeutic applications.

Cellular Signaling Pathways: Investigating the effect of these compounds on key cellular signaling pathways can uncover mechanisms of action. For instance, some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer. nih.gov

| Biological Target Class | Potential Therapeutic Area | Example from Literature | Reference |

| Carbonic Anhydrases | Cancer, Glaucoma | Inhibition of tumor-associated isoforms hCA IX and XII by novel amino-benzenesulfonamide derivatives. | nih.gov |

| Cholinesterases (AChE, BChE) | Alzheimer's Disease | Sulfonamide derivatives of 2-amino-1-phenylethane as cholinesterase inhibitors. | researchgate.net |

| Kinase Signaling Pathways | Cancer | Inhibition of the ERK1/2 pathway by a 2-amino-1,3,4-thiadiazole derivative in lung carcinoma cells. | nih.gov |

Advancements in Electrochemical Synthesis and Green Chemical Routes

Modernizing the synthesis of this compound and its derivatives is essential for sustainable drug development. Green chemistry principles aim to create chemical processes that are more environmentally friendly and efficient. researchgate.net

Electrochemical synthesis represents a significant advancement in this area. chemistryworld.com This method uses electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. nih.govnih.gov Recent developments have demonstrated the direct, metal-free electrochemical synthesis of sulfonamides from readily available starting materials like arenes, sulfur dioxide, and amines. nih.govnih.gov This approach is highly atom-economical and avoids the use of pre-functionalized compounds. nih.gov Another innovative electrochemical method involves the oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. acs.org

Benefits of these advanced synthetic routes include:

Reduced Environmental Impact: Minimizing the use of hazardous reagents and solvents. acs.org

Increased Efficiency: Often requiring fewer steps and proceeding under milder conditions than traditional methods. acs.orgacs.org

Improved Atom Economy: Maximizing the incorporation of starting materials into the final product, thereby reducing waste. acs.orgacs.org

Integration of Computational and Experimental Methodologies for Lead Optimization

The process of optimizing a lead compound, transforming it from a promising molecule into a viable drug candidate, can be greatly accelerated by integrating computational and experimental techniques. nih.gov This synergy allows for a more targeted and efficient exploration of a compound's potential.

Computational methods play a vital role in modern drug discovery:

Molecular Docking: This technique predicts how a molecule will bind to a specific biological target, providing insights into its potential mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of newly designed analogues. excli.de

Density Functional Theory (DFT): DFT calculations can be used to study the structural and electronic properties of molecules, helping to understand their reactivity and interaction with biological systems. researchgate.net

These computational predictions are then validated and refined through experimental work, including chemical synthesis and biological testing. This iterative cycle of computational design followed by experimental validation allows researchers to quickly focus on the most promising candidates, saving time and resources in the lead optimization process. excli.denih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N,N-diethylethane-1-sulfonamide, and how are intermediates purified?

- Methodology : The synthesis typically involves sulfonylation of a primary amine with a sulfonyl chloride derivative. For example, reacting 2-aminoethanesulfonic acid with diethylamine under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like dimethylformamide (DMF) . Intermediates are purified via column chromatography (silica gel) or recrystallization, with purity confirmed by HPLC (C18 columns, methanol/water mobile phase) and ¹H/¹³C-NMR .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H-NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., NH₂ at δ 6.8–7.2 ppm, sulfonamide S=O at δ 3.1–3.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (UV detection at 254 nm) coupled with electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (C₆H₁₅N₂O₂S, theoretical 191.07 g/mol) .

- FT-IR : Peaks at 1150–1350 cm⁻¹ (S=O symmetric/asymmetric stretching) and 3300–3500 cm⁻¹ (N-H stretching) .

Q. What solvents are suitable for solubility testing, and how does pH affect stability?

- Methodology : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4). Use shake-flask method with UV-Vis quantification (λmax ~260 nm). Stability studies at pH 2–10 (HCl/NaOH buffers, 37°C) monitored via HPLC to assess degradation (e.g., hydrolysis of sulfonamide group at acidic pH) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodology :

- Temperature : Test 0–80°C to balance reaction rate vs. thermal decomposition (e.g., higher temps may accelerate sulfonylation but risk side reactions) .

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .

- Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., unreacted diethylamine) and adjust stoichiometry or solvent polarity .

Q. How to resolve contradictions between experimental data and computational predictions (e.g., LogP, pKa)?

- Methodology :

- Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with DFT-based predictions (e.g., Gaussian09 with B3LYP/6-31G*). Discrepancies may arise from solvation effects or protonation state .

- pKa Determination : Use potentiometric titration (GLpKa instrument) to refine computational models (e.g., ACD/Percepta). Adjust for sulfonamide’s dual acidity (typical pKa₁ ~10–12, pKa₂ ~1–3) .

Q. How to design structure-activity relationship (SAR) studies for biological activity screening?

- Methodology :

- Analog Synthesis : Modify functional groups (e.g., replace diethyl with dimethyl or cyclic amines) to assess impact on antimicrobial activity .

- Biological Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and cancer cell lines (MTT assay). Correlate activity with physicochemical parameters (e.g., LogD, H-bond donors) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.